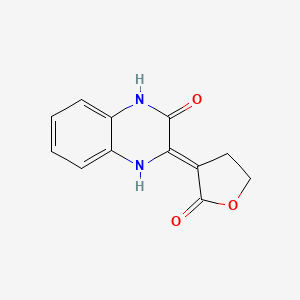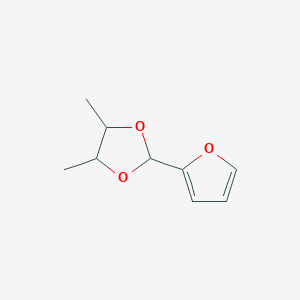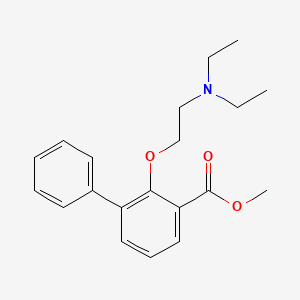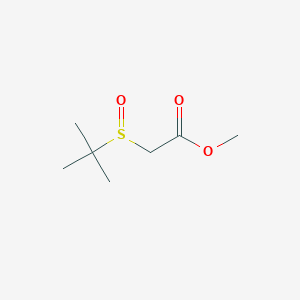
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and an oxolanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure.
Oxolanone Derivatives: Compounds with similar oxolanone moieties.
Dihydroquinoxaline Derivatives: Compounds with similar dihydroquinoxaline structures.
Uniqueness
What sets (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one apart is its unique combination of the quinoxaline core and the oxolanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53959-45-8 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7- |
InChI-Schlüssel |
OMVLKWMHXHNOKC-YFHOEESVSA-N |
Isomerische SMILES |
C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)



![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)

